Terminal Hydroxyl vs. Iodo Functionality: Orthogonal Synthetic Reactivity and Purification Advantage
CAS 765277-83-6 carries a terminal primary alcohol (–CH2OH) at the end of the decanyl spacer, whereas the closest cataloged analog CAS 765277-85-8 (5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole) bears a terminal iodide . The hydroxyl group enables orthogonal esterification, etherification, silyl protection, and Click chemistry (via tosylation/mesylation followed by azide displacement), while the iodo analog is restricted to nucleophilic substitution and metal-catalyzed cross-coupling. The calculated PSA difference (117.84 Ų for –OH vs. an estimated ~80 Ų for –I) provides a measurable polarity differential that translates into distinct chromatographic retention behavior (Rf) and solubility profiles [1]. CAS 765277-83-6 is the direct precursor to a broader set of downstream derivatives and eliminates the heavy-atom burden associated with the iodo analog, which can interfere with biological assays or electronic measurements .
| Evidence Dimension | Terminal functional group identity and synthetic derivatization versatility |
|---|---|
| Target Compound Data | Terminal –OH; MW 517.85 g/mol; PSA 117.84 Ų; enables esterification, etherification, silylation, sulfonation, oxidation to aldehyde/carboxylic acid |
| Comparator Or Baseline | CAS 765277-85-8: Terminal –I; MW 627.8 g/mol (21% heavier); PSA estimated ~80 Ų; limited to SN2 displacement and cross-coupling; contains heavy atom (I) |
| Quantified Difference | MW difference: –109.9 g/mol (17.5% lower for –OH); PSA difference: +~38 Ų (47% higher polarity for –OH); functional group diversification pathways: –OH (≥5 distinct reaction classes) vs. –I (~2 classes) |
| Conditions | Structural and physicochemical comparison based on molecular formula, calculated PSA, and established functional group reactivity |
Why This Matters
The hydroxyl terminus provides at least three additional orthogonal derivatization pathways compared to the iodo analog, substantially increasing the compound's value as a versatile synthetic intermediate for medicinal chemistry and materials science programs.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43 (20), 3714–3717. (Methodology for PSA estimation used in class-level comparison.) View Source
